(R)-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a pharmacological tool used in scientific research to investigate the role of metabotropic glutamate receptors (mGluRs) in various biological processes. It is the dextrorotatory enantiomer of 2-Amino-4-phosphonobutanoic acid (AP4). D-AP4 exhibits significantly lower affinity for mGluRs compared to its L-enantiomer (L-AP4), making it a useful control compound in experiments investigating the effects of L-AP4. [, , ]
Mechanism of Action
D-AP4 is recognized for its weak interaction with metabotropic glutamate receptors (mGluRs). [, , ] Unlike its potent enantiomer, L-AP4, which acts as an agonist at these receptors, D-AP4 exhibits minimal to no agonist activity. This difference in activity between the enantiomers highlights the stereospecific nature of mGluR binding and activation. [, , ] Researchers often utilize D-AP4 as a negative control in experiments to confirm the specificity of L-AP4's effects on mGluRs. [, , ]
Applications
D-AP4 serves as a crucial tool in dissecting the complexities of mGluR function. Its primary application lies in its use as a control compound in experiments investigating the effects of L-AP4, a potent mGluR agonist. [, , ] By comparing the effects of L-AP4 to those of D-AP4, researchers can determine whether the observed effects are specifically mediated by mGluR activation or due to non-specific interactions. This is particularly important when studying complex biological processes like learning and memory, where mGluRs are known to play a role. []
For example, one study used D-AP4 to confirm that the amnestic effects observed after L-AP4 administration in chicks were indeed due to mGluR antagonism. [] While L-AP4 successfully impaired memory formation, D-AP4 did not exhibit any effects, confirming the specificity of L-AP4's action on mGluRs. []
Similarly, in electrophysiological studies investigating the effects of mGluR activation on neuronal activity, D-AP4 serves as a negative control. [, ] This allows researchers to differentiate between the specific effects of activating mGluRs with agonists like L-AP4 and any non-specific neuronal responses.
Related Compounds
L-AP4
Compound Description: L-AP4 (L-2-amino-4-phosphonobutanoic acid) is the enantiomer of D-AP4. It acts as an antagonist of metabotropic glutamate receptors (mGluRs), specifically showing activity at Group III mGluRs. [, , , ] L-AP4 exhibits various effects depending on the brain region and experimental conditions. For instance, it induces amnestic effects in chicks [], enhances phosphoinositide hydrolysis in rat hippocampus slices [], and modulates visual responses in rat superior colliculus neurons. []
Relevance: L-AP4 is highly relevant to D-AP4 due to their enantiomeric relationship. They share the same chemical formula and connectivity but differ in the spatial arrangement of atoms around a chiral center. While both isomers may interact with mGluRs, L-AP4 generally displays more potent and consistent antagonist activity compared to D-AP4. [, , ] This difference in activity highlights the stereospecificity of mGluR binding sites and suggests distinct biological roles for each enantiomer.
MCPG
Compound Description: MCPG ((RS)-α-Methyl-4-phosphonophenylglycine) is another antagonist of metabotropic glutamate receptors. [] It exhibits amnestic effects in chicks when injected before training in a passive avoidance task. [] The amnestic effect of MCPG is dose-dependent and can be blocked by co-administration with the mGluR agonist ACPD. []
Relevance: MCPG is relevant to D-AP4 because both compounds act as antagonists of mGluRs, albeit with potentially different receptor subtype selectivities. The research primarily highlights their shared ability to impair memory formation, suggesting a role for mGluRs in learning and memory processes. []
ACPD
Compound Description: ACPD (trans-1-Aminocyclopentane-1,3-dicarboxylic acid) is a metabotropic glutamate receptor agonist. [, ] It effectively activates mGluRs and can evoke excitatory responses in neurons. [, ] When co-administered with MCPG, ACPD prevents the amnestic effects of MCPG, indicating that the amnestic effects are mediated through mGluR antagonism. []
Relevance: While ACPD acts as an agonist and D-AP4 is studied for its potential antagonist activity, both compounds target mGluRs. [, , ] This makes ACPD valuable for understanding the functional consequences of mGluR activation and how it might differ from or oppose the effects of D-AP4.
Compound Description: AMPA is an agonist of AMPA receptors, a subtype of ionotropic glutamate receptors. [] Unlike mGluRs, which exert their effects through intracellular signaling cascades, AMPA receptors directly gate ion channels, leading to rapid neuronal depolarization. []
Relevance: While AMPA and D-AP4 target different classes of glutamate receptors, the research highlights a crucial distinction between metabotropic and ionotropic signaling in the context of excitatory amino acid neurotransmission. [] Notably, certain mGluRs studied in the research are insensitive to AMPA, signifying the existence of distinct pharmacological profiles within the broader family of glutamate receptors. []
Relevance: Like D-AP4, L-AP3 interacts with excitatory amino acid receptors. [] The research comparing their inhibitory profiles reveals the complexities and heterogeneity of these receptor systems. [] While both compounds exhibit antagonist properties, their different selectivity profiles for various agonists and binding sites suggest distinct pharmacological profiles and potential applications as research tools.
Ibotenate (IBO)
Compound Description: Ibotenate is a potent excitatory amino acid agonist that stimulates phosphoinositide hydrolysis in brain slices. [, ] It activates a specific subtype of excitatory amino acid receptors sensitive to AP4, referred to as "AP4-sensitive QUIS receptors." [] Ibotenate's stimulatory effect on phosphoinositide hydrolysis can be inhibited by L-AP4, D,L-AP3, and QUIS, suggesting a competitive or allosteric interaction at these receptor sites. [, ]
Relevance: Although an agonist, IBO is relevant to D-AP4 because it activates a specific subset of excitatory amino acid receptors sensitive to AP4. [] By understanding how IBO interacts with these receptors, researchers can glean insights into the molecular mechanisms of action and potential binding sites of AP4 analogues, including D-AP4.
Quisqualic acid (QUIS)
Compound Description: Quisqualic acid is another excitatory amino acid agonist that stimulates phosphoinositide hydrolysis in the brain, although it is less potent than IBO. [] It activates the same "AP4-sensitive QUIS receptors" as IBO but acts as a partial agonist, eliciting a lower maximal response compared to IBO. [] QUIS also exhibits a complex interaction with these receptors, as high concentrations can inhibit IBO-stimulated phosphoinositide hydrolysis. []
Relevance: QUIS is relevant to D-AP4 because it provides further insights into the pharmacological profile of "AP4-sensitive QUIS receptors," which are sensitive to modulation by AP4 analogues. [] By comparing the agonist properties of QUIS with those of IBO and examining their interactions with L-AP4 and other antagonists, researchers can delineate the complexities of these receptor sites and potentially identify more selective pharmacological tools.
Relevance: Although not directly mentioned as interacting with D-AP4, NAAG helps characterize the pharmacological properties of excitatory amino acid receptors. [] Understanding the binding characteristics of [3H]NAAG and its sensitivity to antagonists like L-AP4 provides a framework for investigating the binding properties of D-AP4 and other related compounds at these sites.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Broad spectrum glutamate receptor antagonist. Water soluble form. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Sodium salt of the broad spectrum EAA ligand DL-AP4. Separate isomers D-AP4.
Pixantrone is a member of isoquinolines. Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II. It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue. [2] The lower cardio-toxic effects of pixantrone may be explained, in part, by its redox inactivity [3]. Pixantrone does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines. It also inhibits doxorubicinol formation in human myocardium. [3] As a result, it is believed to be less cardiotoxic while still exerting efficacy. Pixantrone was designed to treat relapsed or refractory aggressive non-Hodgkin's lymphoma(NHL) in patients who have failed two prior lines of therapy. [2] For patients suffering from NHL, first line therapies consist of anthracycline containing multi-drug treatments which unfortunately are known to cause irreversible myocardial tissue damage. Patients refractory to treatment, or those who relapse, are discouraged from further anthracycline use due to cumulative cardiotoxicity. Pixantrone dimaleate, administered intravenously, was designed by Cell Therapeutics Incorporated as an alternative second line therapy in refractory or relapsed NHL. It is currently being tested in Phase III trials. [2] Although pixantrone has not yet received FDA approval in the United States, it has been granted conditional marketing approval by the European Union. Conditional approval was granted by the European Medicines Agency after a phase III EXTEND trial of patients with NHL showed that pixantrone was tolerable and that it resulted in significantly higher complete response rate and progression free survival in comparison to other single chemotherapy agents. However, it is notable that the EXTEND trial was stopped early, leaving the statistical significance of the results in question. Based on this uncertainty, in 2009, the FDA ultimately rejected Cell Therapeutic's initial application for accelerated approval for pixantrone use in relapsed or refractory NHL. Another phase III trial, PIX-R, is now ongoing to clarify pixantrones place in therapy. It will compare pixantrone efficacy to that of gemcitabine. [2] Pixantrone is a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Enasidenib is a 1,3,5-triazine which is substituted by (2-hydroxy-2-methylpropyl)nitrilo, 6-(trifluoromethyl)pyridin-2-yl and [2-(trifluoromethyl)pyridin-4-yl]nitrilo groups at positions 2,4 and 6, respectively. It is an isocitrate dehydrogenase-2 (IDH2) inhibitor which has been approved for the treatment of adults with relapsed or refractory acute myeloid leukaemia (AML). It has a role as an antineoplastic agent and an EC 1.1.1.42 (isocitrate dehydrogenase) inhibitor. It is an aminopyridine, an organofluorine compound, a secondary amino compound, a tertiary alcohol, a member of 1,3,5-triazines and an aromatic amine. Enasidenib is an orally available treatment for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which is a recurrent mutation detected in 12-20% of adult patients with AML. Patients eligible for this treatment are selected by testing the presence of IDH2 mutations in the blood or bone marrow. This small molecule acts as an allosteric inhibitor of mutant IDH2 enzyme to prevent cell growth, and it also has shown to block several other enzymes that play a role in abnormal cell differentiation. First developed by Agios Pharmaceuticals and licensed to Celgene, enasidenib was approved by U.S. Food and Drug Administration on August 1, 2017. Enasidenib is an Isocitrate Dehydrogenase 2 Inhibitor. The mechanism of action of enasidenib is as an Isocitrate Dehydrogenase 2 Inhibitor. Enasidenib is an orally available small molecule inhibitor of mutant isocitrate dehydrogenase-2 that is used in the therapy of selected cases of acute myelogenous leukemia (AML). Enasidenib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Enasidenib is an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, enasidenib specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG. See also: Enasidenib Mesylate (has salt form).
CO-1686 hydrobromide is a novel, irreversible and orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M (IC50=21 nM).IC50 value: 21.5±1.7 nM (EGFRL858R/T790M), 303.3 ± 26.7 nM (EGFRWT)in vitro: CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase (kinact/Ki = (2.41 ± 0.30) x 105 M-1s-1) and is approximately 22-fold selective over WT EGFR (kinactt/Ki = (1.12 ± 0.14) x 104 M-1s-1). CO-1686 potently inhibited proliferation in the mutant-EGFR NSCLC cellswith GI50 values ranging from 7 - 32 nM. In comparison, the GI50 value for A431 cells, an epidermoid cell line that is driven by amplified WT EGFR(19), was 547 nM. Two cell lines expressing WT EGFR in the presence of an N- or KRAS mutation (NCI-H1299 and NCI-H358,respectively) were inhibited by CO-1686 at a concentration of 4275 and 1806 nM, respectively.in vivo: CO-1686 displays high oral bioavailability (65%) and a relatively long half-life of 2.6 hours when dosed at 20 mg/kg. Tumor-bearing mice were dosed orally once daily with CO-1686 as single agent and its effect on tumor growth was determined in several EGFR dependent xenograft models. Continuous oral dosing of CO-1686 causes dose-dependent and significant tumor growth inhibition in all EGFR-mutant models examined. At 100 mg/kg/day CO-1686 causs tumor regressions in two Erlotinib-resistant models expressing the L858R/T790M EGFR mutation, the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, while Erlotinib had no inhibitory effect on tumor growth.
MK591(Quiflapon sodium) is a selective and specific 5-Lipoxygenase-activating protein (FLAP) inhibitor.IC50 value:Target: FLAPMK591 is a synthetic compound which specifically inhibits the activity of 5-Lox and is currently under development for the treatment of asthma. Research of involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model showed that a novel functional role for 5-lipoxygenase activating protein in the pathogenesis of Alzheimer/'s disease-like amyloidosis, and suggest that its pharmacological inhibition could provide a novel therapeutic opportunity for Alzheimer/'s disease. Another research showed 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner.
Favipiravir is a member of the class of pyrazines that is pyrazine substituted by aminocarbonyl, hydroxy and fluoro groups at positions 2, 3 and 6, respectively. It is an anti-viral agent that inhibits RNA-dependent RNA polymerase of several RNA viruses and is approved for the treatment of influenza in Japan. It has a role as an antiviral drug, an anticoronaviral agent and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a primary carboxamide, a hydroxypyrazine and an organofluorine compound. Discovered by Toyama Chemical Co., Ltd. in Japan, favipiravir is a modified pyrazine analog that was initially approved for therapeutic use in resistant cases of influenza. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.
Naloxone is a synthetic morphinane alkaloid that is morphinone in which the enone double bond has been reduced to a single bond, the hydrogen at position 14 has been replaced by a hydroxy group, and the methyl group attached to the nitrogen has been replaced by an allyl group. A specific opioid antagonist, it is used (commonly as its hydrochloride salt) to reverse the effects of opioids, both following their use of opioids during surgery and in cases of known or suspected opioid overdose. It has a role as a mu-opioid receptor antagonist, a central nervous system depressant and an antidote to opioid poisoning. It is an organic heteropentacyclic compound, a morphinane alkaloid and a tertiary alcohol. It is a conjugate base of a naloxone(1+). It derives from a hydride of a morphinan. Naloxone is an opioid antagonist medication used to block or reverse the effects of opioid drugs, particularly within the setting of drug overdoses which are rapidly becoming a leading cause of death worldwide. More specifically, naloxone has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors. When taken in large quantities, opioid medications such as [morphine], [hydromorphone], [methadone], [heroin], or [fentanyl] are capable of causing life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils. If untreated, this can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death. Naloxone is indicated for the rapid reversal of these symptoms of central nervous system depression in opioid overdose. It's important to note that naloxone only works on opioid receptors within the body, and is therefore not capable of reversing the effects of non-opioid medications such as stimulants like [methamphetamine] or [cocaine], or benzodiazepines like [lorazepam] or [diazepam]. Also known as the brand name product Narcan, naloxone is currently available by intramuscular (IM) or subcutaneous (SubQ) injection, nasal spray, or intravenous (IV) infusion. Naloxone IM injections are commonly available in the form of "kits", which is ideal for making overdose treatment accessible and readily available for administration by minimally trained individuals within the community. Kits commonly include the supplies necessary to treat an overdose in a non-medical setting such as alcohol swabs, syringes, a rescue breathing mask, and instructions for use. Frequently also carried by medical and emergency personnel and at events known to be associated with heavy drug use like music festivals, naloxone kits are considered a key component of harm reduction strategies. There are over-the-counter nasal sprays available. When injected intramuscularly (IM), naloxone acts within three to five minutes. Administration of naloxone is associated with very few side effects. Notably, if injected into a person not currently using opioid medications, there would be no noticeable effects at all. However, for individuals using opioid medications or experiencing an overdose, IM injection of naloxone rapidly reverses opioid effects and can cause the injected individual to immediately experience withdrawal symptoms. Common symptoms of opioid withdrawal include nausea, vomiting, sweating, runny nose, aches, and diarrhea. Although certainly physically uncomfortable, opioid withdrawal symptoms are not life-threatening; administration of naloxone is, therefore, appropriate for any person appearing to have any symptoms of an opioid overdose. Due to its short duration of action, persons injected with naloxone should be monitored for responsiveness and potentially injected a second time or taken to the hospital. Naloxone is also available within the combination product Suboxone with the opioid medication [buprenorphine]. Suboxone is used for the maintenance treatment of opioid dependence and addiction. When taken orally, naloxone has no pharmacological effect and does not reduce the effectiveness of the opioid effect of buprenorphine. The primary purpose of including naloxone within Suboxone is to act as a deterrent to injection, as injected naloxone would rapidly reverse the effects of buprenorphine. Naloxone was granted FDA approval on 13 April 1971. Naloxone is an Opioid Antagonist. The mechanism of action of naloxone is as an Opioid Antagonist. Naloxone is an opiate antagonist which is used intravenously in emergency situations to reverse the respiratory depression caused by overdoses of heroin, morphine or other opioids. Naloxone has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury. Naloxone is a natural product found in Papaver somniferum with data available. Naloxone is a thebaine derivate with competitive opioid antagonistic properties. Naloxone reverses the effects of opioid analgesics by binding to the opioid receptors in the CNS, and inhibiting the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naloxone binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors in the CNS. A specific opiate antagonist that has no agonist activity. It is a competitive antagonist at mu, delta, and kappa opioid receptors. See also: Naloxone Hydrochloride (has salt form); Buprenorphine; Naloxone (component of).